molecular formula C10H9NO4 B14800485 Methyl 3-nitro-4-vinylbenzoate

Methyl 3-nitro-4-vinylbenzoate

Cat. No.: B14800485
M. Wt: 207.18 g/mol
InChI Key: RQBYCISZMSTGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-nitro-4-vinylbenzoate is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a vinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-vinylbenzoate typically involves the nitration of methyl 4-vinylbenzoate. The process begins with the preparation of methyl 4-vinylbenzoate, which can be synthesized through the esterification of 4-vinylbenzoic acid with methanol in the presence of an acid catalyst . The nitration reaction is then carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is typically purified through recrystallization or distillation to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-vinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-vinylbenzoate depends on its chemical structure. The nitro group is known to participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. The compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-vinylbenzoate is unique due to the presence of both nitro and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of novel compounds with tailored properties .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-ethenyl-3-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h3-6H,1H2,2H3

InChI Key

RQBYCISZMSTGAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.